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Compound of Interest

Compound Name: 6-Ethyl-2-methylnonane
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An In-Depth Technical Guide to the Commercial Availability and Procurement of 6-Ethyl-2-
methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-2-methylnonane (CAS No. 62184-39-8) is a specific C12 branched-chain alkane. An
exhaustive search of the current commercial landscape reveals that this compound is not
available as a stock item from major chemical suppliers. Its structural specificity places it
outside the portfolio of readily synthesized commodity chemicals. This guide provides
researchers and drug development professionals with a comprehensive overview of this reality,
focusing on the necessary pivot from direct procurement to a custom synthesis strategy. We
will explore the practical steps for sourcing 6-Ethyl-2-methylnonane through a contract
research organization (CRO), defining the requisite quality specifications, and implementing
robust in-house analytical protocols for structural verification and purity assessment upon
receipt.

Chemical Identity and Physicochemical Properties

6-Ethyl-2-methylnonane is one of numerous structural isomers of dodecane. The precise
placement of its ethyl and methyl groups defines its unique chemical identity and influences its
physical properties. The IUPAC nomenclature for this specific structure is well-defined.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b14536167?utm_src=pdf-interest
https://www.benchchem.com/product/b14536167?utm_src=pdf-body
https://www.benchchem.com/product/b14536167?utm_src=pdf-body
https://www.benchchem.com/product/b14536167?utm_src=pdf-body
https://www.benchchem.com/product/b14536167?utm_src=pdf-body
https://www.benchchem.com/product/b14536167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14536167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 1: Chemical Identifiers and Computed Properties for 6-Ethyl-2-methylnonane

Property Value Source
IUPAC Name 6-ethyl-2-methylnonane [1]
CAS Number 62184-39-8 [1][2]
Molecular Formula Ci2H26 [1112]
Molecular Weight 170.33 g/mol [1][2]
Canonical SMILES CCcc(co)cecec(e)e [1]
InChiKey GBMUYXDAAUUNLY- e

UHFFFAOYSA-N

Computed XLogP3 6.1 [1]

| Hydrogen Bond Donor/Acceptor Count |0/ 0 |[1] |

Note: Most physical properties (e.g., boiling point, density) have not been experimentally
determined and are absent from databases like the NIST Chemistry WebBook.[2] These values
must be determined empirically or requested from a synthesis partner.

The Commercial Sourcing Challenge: Unavailability
and Rationale

Direct searches for 6-Ethyl-2-methylnonane across major chemical vendor platforms yield no
commercially available, off-the-shelf products. This is in contrast to simpler isomers, such as 2-
Methylnonane, which are readily available for purchase. This disparity arises from fundamental
principles of chemical manufacturing and supply chain economics:

o Structural Complexity: The number of possible isomers for alkanes grows exponentially with
carbon number. Suppliers prioritize stocking compounds with established applications,
simpler synthetic routes, or high-volume demand.

» Lack of High-Volume Application: Unlike linear alkanes used as solvents or fuels, specific
branched isomers like 6-Ethyl-2-methylnonane lack a widespread industrial application that
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would justify large-scale production and inventory.

o Synthesis Cost: Multi-step syntheses required for precise isomeric control are significantly
more expensive than the fractional distillation used to isolate less complex alkanes.

For a researcher, this necessitates a strategic shift from purchasing to commissioning the
synthesis of the molecule.
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(Need 6-Ethyl-2-methylnonane)

:

Search Major Suppliers
(e.g., Sigma-Aldrich, TCI, Alfa Aesar)

Is it a stock item?

BN Gt Initiate Custom Synthesis Protocol

(Unlikely for this compound)

1. Select Contract Research
Organization (CRO)

l

2. Define Project Specifications
(Purity, Quantity, Analytics)

l

G. Request Quotation & Lead Time)

l

G. Monitor Progress & Receive ProducD

Click to download full resolution via product page

Caption: Procurement decision workflow for 6-Ethyl-2-methylnonane.

A Practical Guide to Custom Synthesis
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When a compound is not commercially available, partnering with a CRO is the most effective
procurement route.

Selecting a Custom Synthesis Partner

Choose a CRO with demonstrated expertise in multi-step organic synthesis and small-molecule
chemistry. Key evaluation criteria include:

o Technical Capabilities: Experience with organometallic chemistry (e.g., Grignard or
organolithium reagents), purification of non-polar compounds, and a strong analytical
chemistry department.

o Communication and Reporting: A clear process for providing regular progress updates,
including analytical data (e.g., NMR, GC-MS) at intermediate steps.

» Confidentiality: Standard non-disclosure agreements (NDAS) to protect any proprietary
aspects of the research.

Defining Technical Specifications

A successful custom synthesis project requires a clear and comprehensive technical brief.

Table 2: Essential Specifications for CRO Project
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Parameter Requirement Rationale
6-Ethyl-2-methylnonane Unambiguously identifies
Target Compound
(CAS: 62184-39-8) the molecule.
) Specify the amount needed for
Quantity egd.,59,25¢ )
all planned experiments.
Define the minimum
acceptable purity, typicall
Purity >95% (or as required) P ) purty. fypieally
determined by GC-FID or tH
NMR.
Critical for ensuring
) ) Specify acceptable levels of experimental results are
Isomeric Purity . .
other C12 isomers. attributable to the correct
molecule.

The minimum dataset required
_ _ for unambiguous structure
Required Analytics 1H NMR, 3C NMR, GC-MS ] ) )
confirmation and purity

assessment.

| Final Report | Certificate of Analysis (CoA) with all spectra. | Formal documentation of the
product's quality. |

Plausible Synthetic Approach

While the CRO will design the final route, understanding a plausible synthesis is useful for
technical discussions. A common strategy for constructing such branched alkanes involves the
coupling of smaller fragments using organometallic reagents.
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Forward Synthesis Example (Grignard Route)

Fragment 2:
Propylmagnesium bromide

(Grignard Reagent) \ counling Reacii
oupling Reaction . Py
/ (a1 T 7 G i) 6-Ethyl-2-methylnonane

Fragment 1:
2-bromo-6-methylheptane

Retrosynthetic Analysis

disconnect Key Bond Disconnection

: 6-Ethyl-2- TR . R
Target: 6-Ethyl-2-methylnonane (C-C bond formation) Synthons

Click to download full resolution via product page

Caption: A generalized synthetic strategy for 6-Ethyl-2-methylnonane.

Essential Quality Control & In-House Verification

Upon receiving the custom-synthesized compound, independent verification of its identity and
purity is a critical step. Do not rely solely on the vendor's Certificate of Analysis.

Key Analytical Techniques

e Gas Chromatography-Mass Spectrometry (GC-MS): The premier technique for volatile, non-
polar compounds. It confirms the molecular weight (via the mass spectrum) and assesses
purity (via the chromatogram).

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
confirming the precise carbon skeleton and connectivity, distinguishing it from other isomers.
For complex branched structures, 2D NMR techniques like DQF-COSY can be invaluable for
resolving overlapping signals and confirming proton-proton couplings.[3]

Example Protocol: GC-MS Verification
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This protocol provides a standardized workflow for verifying the identity and purity of the
synthesized 6-Ethyl-2-methylnonane.

Obijective: To confirm the molecular weight and assess the purity of a custom-synthesized
sample.

Materials:

Sample of 6-Ethyl-2-methylnonane

High-purity hexane or dichloromethane (solvent)

Volumetric flasks and micropipettes

GC vials with septa

Gas chromatograph with a mass selective detector (MSD)
Methodology:

e Sample Preparation:

1. Prepare a stock solution of the sample at ~1 mg/mL in hexane.

2. Perform a serial dilution to create a working solution of ~10 pg/mL. Causality: This
concentration prevents column overloading and detector saturation, ensuring sharp peaks
and accurate mass spectra.

e GC Instrument Setup (Typical Conditions):

o Column: A non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 um) is ideal
for separating hydrocarbons.

o Inlet: Split/Splitless injector at 250°C. Use a high split ratio (e.g., 50:1) for this
concentration.

o Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
Causality: The initial hold ensures good peak shape for volatile compounds, while the
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ramp separates components by boiling point.
o Carrier Gas: Helium at a constant flow of 1.0 mL/min.

e MSD Setup (Typical Conditions):

o lonization Mode: Electron lonization (El) at 70 eV. Causality: 70 eV is the standard for El,
creating reproducible fragmentation patterns that are comparable to library spectra.

o Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion and
key fragments of a C12 alkane.

o Source/Quadrupole Temp: 230°C / 150°C respectively.
o Data Analysis:

1. Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is the area of
the main peak divided by the total area of all peaks (Area %).

2. ldentity Confirmation:

» Examine the mass spectrum of the main peak. Look for the molecular ion (M*) at m/z
170.

» Analyze the fragmentation pattern. Expect to see characteristic losses of alkyl
fragments (e.g., -CHs, -CzHs, etc.). The fragmentation pattern should be consistent with
the proposed structure.

= Compare the obtained spectrum against a NIST library database if available, though a
match is not guaranteed for this specific isomer.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Ethyl-2-methylnonane is not publicly available,
it should be treated with the standard precautions for volatile liquid alkanes.

o Hazards: Assumed to be flammable. May cause skin and eye irritation. Avoid inhalation of
vapors.
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» Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
ignition sources.

The definitive SDS must be requested from and provided by the custom synthesis CRO.

Conclusion

The procurement of 6-Ethyl-2-methylnonane is a clear case study in the sourcing of non-
commodity chemicals. For researchers in drug discovery and related fields, understanding that
such specific molecules are generally not "on the shelf" is crucial. The correct and efficient
pathway involves a well-planned custom synthesis project, characterized by clear technical
specifications, a partnership with a qualified CRO, and rigorous in-house analytical validation
upon receipt of the material. This strategic approach ensures that the starting materials for
research are of known identity and purity, underpinning the integrity of subsequent
experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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